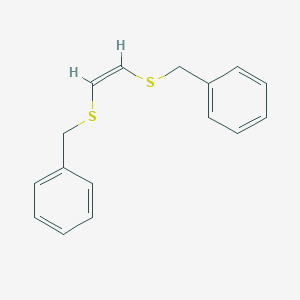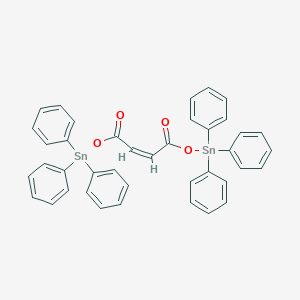
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene, also known as DSDA, is a new organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organotin compounds and has a unique structure that makes it an attractive candidate for various research applications.
Mechanism Of Action
The mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is not fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to inhibit the activity of certain enzymes, which may be responsible for its observed physiological effects.
Biochemical And Physiological Effects
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several biochemical and physiological effects. In animal studies, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have anti-inflammatory and analgesic properties. It has also been found to have antitumor activity and may have potential as a cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is its excellent electron transport properties, which make it an ideal material for use in electronic devices. However, (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene is also a highly reactive compound and can be difficult to handle in the lab. It may also be toxic to certain organisms and should be used with caution.
Future Directions
There are several future directions for research on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. One potential area of study is the development of new electronic devices based on (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene. Another area of research is the investigation of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene's potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene and its potential side effects.
Synthesis Methods
The synthesis of (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of phenylmagnesium bromide with tin tetrachloride to form phenylstannane. This is followed by the reaction of phenylstannane with 1,2-dibromoethane to form (Z)-1,2-bis(phenylstannyl)ethylene. The final step involves the reaction of (Z)-1,2-bis(phenylstannyl)ethylene with 2,5-dimethoxy-1,4-benzoquinone to form (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene.
Scientific Research Applications
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been found to have several potential applications in scientific research. One of the most promising applications is in the field of organic electronics. (Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene has been shown to have excellent electron transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.
properties
CAS RN |
16122-27-3 |
|---|---|
Product Name |
(Z)-3,6-Dioxo-1,1,1,8,8,8-hexaphenyl-2,7-dioxa-1,8-distannaoct-4-ene |
Molecular Formula |
C40H32O4Sn2 |
Molecular Weight |
814.1 g/mol |
IUPAC Name |
bis(triphenylstannyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/6C6H5.C4H4O4.2Sn/c6*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h6*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;;;;;2*+1/p-2/b;;;;;;2-1-;; |
InChI Key |
IOMRUDPZPOVCQZ-JRKBNQMXSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)/C=C\C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Other CAS RN |
16122-27-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



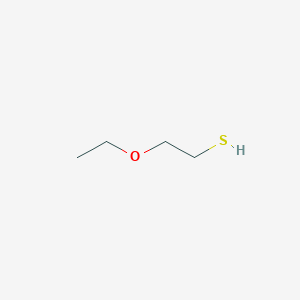
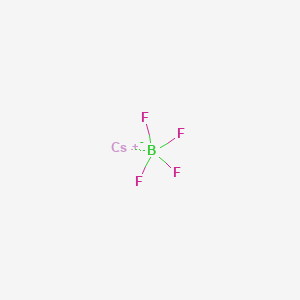
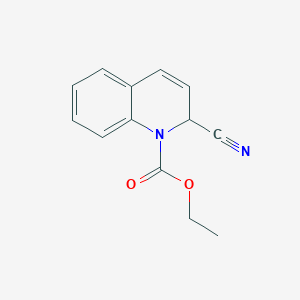


![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
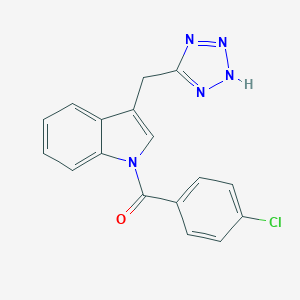
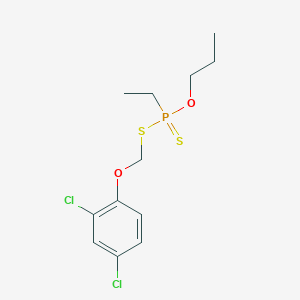
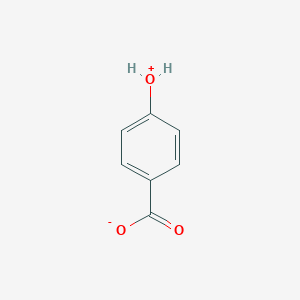
![Diethyl[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]ammonium chloride](/img/structure/B100861.png)
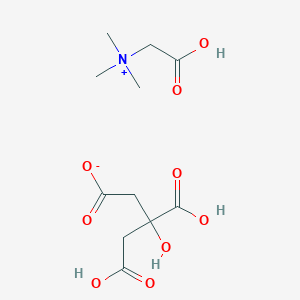
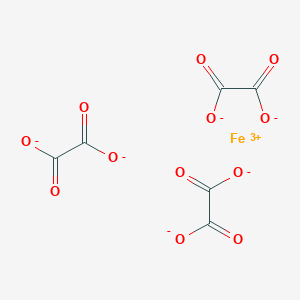
![2(1H)-Quinolinone, 3-(3-methyl-2-butenyl)-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B100867.png)
